molecular formula C8H9NO3 B1592040 Methyl 2-amino-6-hydroxybenzoate CAS No. 64241-01-6

Methyl 2-amino-6-hydroxybenzoate

Cat. No.: B1592040
CAS No.: 64241-01-6
M. Wt: 167.16 g/mol
InChI Key: BZDGFJYGNNWRKC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-6-hydroxybenzoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. The reaction mixture is heated to reflux, and the product is obtained after purification . Another method involves the reduction of methyl 2-nitro-6-hydroxybenzoate using a reducing agent such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-6-hydroxybenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-6-hydroxybenzoate involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological processes such as inflammation and pain perception. The compound’s ability to donate and accept electrons also contributes to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-hydroxybenzoate
  • Methyl 2-amino-5-hydroxybenzoate
  • Methyl 2-amino-3-hydroxybenzoate

Uniqueness

Methyl 2-amino-6-hydroxybenzoate is unique due to the specific positioning of the amino and hydroxyl groups on the benzene ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

methyl 2-amino-6-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDGFJYGNNWRKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30615409
Record name Methyl 2-amino-6-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64241-01-6
Record name Methyl 2-amino-6-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of Example 386A (1.0 g, 5.6 mmol) and methanol (40 mL) was heated to reflux for 6 hours, concentrated, and purified on a silica gel column eluting with 30% ethyl acetate in hexanes to provide the desired product, 0.81 g, 86.6%. 1H NMR (DMSO-d6) δ 3.88 (s, 3H), 5.95 (d, 1H), 6.20 (d, 1H), 6.34 (s, 214), 7.02 (t, 1H), 10.88 (s, 1H); MS (DCI/NH3): m/e 168 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-6-hydroxybenzoate
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Reactant of Route 6
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